3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It could include looking at how the compound reacts with other substances, the conditions needed for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectral properties .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing triazole derivatives, including "3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole," highlighting their structural uniqueness and potential for diverse applications. For instance, a study focused on the synthesis of triazole derivatives by cyclization of substituted thiosemicarbazides, followed by S-alkylation, to explore their antitumor activity (М. А. Калдрикян et al., 2017). Another work demonstrated the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using an efficient and green catalytic system, underscoring the importance of triazoles in both biological and industrial applications (Harjinder Singh et al., 2013).
Antitumor and Antimicrobial Activities
Several studies have reported the antitumor and antimicrobial properties of triazole derivatives. One research highlighted the antitumor activity of synthesized 3-thio-4-benzyl(cyclohexyl, allyl) 5-(4-benzyloxyphenyl)-1,2,4-triazoles, indicating their potential as cancer therapy agents (М. А. Калдрикян et al., 2017). Another study synthesized substituted triazolothiadiazoles and evaluated their antimicrobial activities, revealing some compounds with promising antimicrobial properties (D. J. Prasad et al., 2009).
Environmental and Industrial Applications
Research has also extended to the environmental and industrial significance of triazole derivatives. For example, the use of triazole cycloaddition for functionalizing Au nanoparticles showcases the versatility of triazoles in material science and their potential for developing novel nanomaterials (D. A. Fleming et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(cyclopropylmethylsulfanyl)-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-10-5-8-9-7(10)11-4-6-2-3-6/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDGAJUWHLXDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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